Dibromochloroacetonitrile

Description

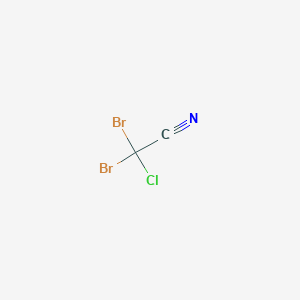

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-2-chloroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2ClN/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARYQRXQKOVEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021556 | |

| Record name | Dibromochloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144772-39-4 | |

| Record name | Dibromochloroacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144772394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromochloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBROMOCHLOROACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPU8B5UQ4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Dibromochloroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloroacetonitrile (C₂Br₂ClN) is a halogenated nitrile of significant interest, primarily emerging as a disinfection byproduct (DBP) in water treatment processes.[1] Its structure, characterized by a carbon atom bonded to two bromine atoms, a chlorine atom, and a cyanide group, imparts a unique combination of reactivity and toxicity. This guide provides a comprehensive technical overview of the chemical properties, molecular structure, synthesis, reactivity, and analytical methodologies pertaining to dibromochloroacetonitrile. Furthermore, it delves into the mechanistic aspects of its toxicity, offering field-proven insights for researchers in environmental science, toxicology, and drug development who may encounter or utilize this class of compounds.

Molecular Structure and Physicochemical Properties

Dibromochloroacetonitrile is a small, halogenated organic molecule. The central α-carbon is tetrahedral, bonded to two bromine atoms, one chlorine atom, and the carbon of the nitrile group. The strong electronegativity of the halogen atoms and the nitrogen of the nitrile group significantly influences the electronic distribution within the molecule, rendering the α-carbon highly electrophilic.

Structural Characterization

Table 1: Predicted and Known Physicochemical Properties of Dibromochloroacetonitrile and Related Haloacetonitriles

| Property | Dibromochloroacetonitrile (Predicted/Known) | Dibromoacetonitrile | Bromochloroacetonitrile | Dichloroacetonitrile |

| CAS Number | 144772-39-4[2][3] | 3252-43-5 | 83463-62-1 | 3018-12-0 |

| Molecular Formula | C₂Br₂ClN[2] | C₂HBr₂N | C₂HBrClN | C₂HCl₂N |

| Molecular Weight ( g/mol ) | 233.29[2] | 198.84 | 154.39 | 109.94 |

| Density (g/cm³) | ~2.5 | 2.296 | - | 1.37 |

| Boiling Point (°C) | 118.2 (predicted) | 70-72 @ 20 mmHg | - | 112-113 |

| Flash Point (°C) | 25.3 (predicted) | >93 | - | 66 |

| LogP | 2.86 (predicted) | 1.29 | 0.93 | 0.88 |

| Vapor Pressure (mmHg @ 25°C) | 16.8 (predicted) | - | - | 2.82 (estimated) |

Data for related compounds are provided for comparative purposes and are sourced from various chemical databases.

Spectroscopic Profile

Detailed experimental spectra for dibromochloroacetonitrile are not widely published. However, its spectral characteristics can be reliably predicted based on the analysis of structurally similar haloacetonitriles.

1.2.1. Infrared (IR) Spectroscopy

The IR spectrum of dibromochloroacetonitrile is expected to be dominated by a sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically appearing in the range of 2240-2260 cm⁻¹. The presence of carbon-halogen bonds will give rise to absorptions in the fingerprint region. Specifically, C-Br stretching vibrations are expected between 500 and 600 cm⁻¹, while the C-Cl stretch will likely appear in the 600-800 cm⁻¹ range.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Since there are no protons in the dibromochloroacetonitrile molecule, a ¹H NMR spectrum will not show any signals corresponding to the compound itself. This is a key identifying feature.

-

¹³C NMR: The ¹³C NMR spectrum is predicted to show two distinct signals. The carbon of the nitrile group is expected to appear in the range of 110-120 ppm. The highly substituted α-carbon, bonded to three electronegative halogen atoms, will be significantly deshielded and is predicted to have a chemical shift further downfield, likely in the range of 30-50 ppm.

1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dibromochloroacetonitrile would be expected to show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio). The fragmentation pattern would likely involve the loss of halogen atoms and the cyanide group, leading to characteristic fragment ions.

Synthesis and Reactivity

Synthetic Approaches

Diagram 1: Proposed Synthesis of Dibromochloroacetonitrile

Caption: A proposed two-step synthesis of dibromochloroacetonitrile from chloroacetonitrile.

2.1.1. Theoretical Experimental Protocol: Synthesis of Dibromochloroacetonitrile

Disclaimer: This protocol is theoretical and should be thoroughly evaluated and optimized in a laboratory setting by qualified personnel.

Step 1: Synthesis of Bromochloroacetonitrile

-

To a solution of chloroacetonitrile (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (NBS) (1.05 eq).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under an inert atmosphere, monitoring the reaction progress by Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Purify the crude product by fractional distillation under reduced pressure to yield bromochloroacetonitrile.

Step 2: Synthesis of Dibromochloroacetonitrile

-

Following a similar procedure to Step 1, dissolve the synthesized bromochloroacetonitrile (1.0 eq) in a suitable solvent.

-

Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.

-

Reflux the mixture, monitoring for the disappearance of the starting material and the appearance of the product by GC.

-

Work-up and purify as described in Step 1 to obtain dibromochloroacetonitrile.

Chemical Reactivity

The chemical reactivity of dibromochloroacetonitrile is dominated by the electrophilic nature of the α-carbon and the nitrile group.

-

Nucleophilic Substitution: The α-carbon is susceptible to attack by a wide range of nucleophiles. The halogen atoms can act as leaving groups, although their leaving group ability (I > Br > Cl) will influence reaction rates. Reactions with nucleophiles such as azides, cyanides, and amines are anticipated.

-

Hydrolysis: Under aqueous conditions, especially at alkaline pH, dibromochloroacetonitrile is expected to undergo hydrolysis. The nitrile group can be hydrolyzed to a carboxylic acid, and the halogen atoms can be substituted by hydroxyl groups.

-

Reaction with Reducing Agents: Strong reducing agents can reduce the nitrile group to an amine or remove the halogen atoms.

-

Thermal Decomposition: When heated to decomposition, dibromochloroacetonitrile is expected to release highly toxic fumes of hydrogen cyanide, hydrogen bromide, hydrogen chloride, and nitrogen oxides.

Mechanism of Toxicity: A Molecular Perspective

Haloacetonitriles (HANs), including dibromochloroacetonitrile, are known to be toxic.[1] The underlying mechanism of their toxicity is an area of active research, with significant evidence pointing towards their interaction with biological macromolecules.

The primary toxicity mechanism for HANs is believed to be their reaction with protein thiols.[2][4] The electrophilic α-carbon of dibromochloroacetonitrile can readily react with the nucleophilic thiol groups of cysteine residues in proteins. This adduction can lead to a loss of protein function, disruption of cellular signaling pathways, and induction of oxidative stress.

Diagram 2: Proposed Mechanism of Dibromochloroacetonitrile-Induced Cellular Toxicity

Caption: The proposed toxicological pathway of dibromochloroacetonitrile.

Studies on related haloacetonitriles have shown that their cytotoxicity is linked to the depletion of glutathione (GSH), a key cellular antioxidant.[1] The reaction of dibromochloroacetonitrile with GSH would lead to its depletion, leaving the cell more vulnerable to damage from reactive oxygen species (ROS). This depletion of the cellular antioxidant defense system and the direct modification of proteins contribute to the overall toxicity of this class of compounds.

Analytical Methodologies

The detection and quantification of dibromochloroacetonitrile, particularly in environmental samples like drinking water, are crucial for assessing human exposure and ensuring water quality. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the analysis of volatile and semi-volatile organic compounds like dibromochloroacetonitrile.

4.1.1. Sample Preparation

-

Liquid-Liquid Extraction (LLE): A common method involves extracting the analyte from an aqueous sample into an immiscible organic solvent (e.g., methyl-tert-butyl ether).

-

Solid-Phase Microextraction (SPME): A more modern and solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace) to adsorb the analytes. The fiber is then thermally desorbed in the GC inlet.

4.1.2. GC-MS Protocol Outline

-

Extraction: Prepare the sample using either LLE or SPME.

-

Injection: Inject the extract or desorb the SPME fiber into the GC inlet.

-

Separation: Use a capillary column (e.g., DB-5ms or equivalent) with a suitable temperature program to separate dibromochloroacetonitrile from other compounds in the sample.

-

Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. Quantification is achieved using selected ion monitoring (SIM) of characteristic ions, and confirmation is based on the retention time and the ratio of quantifier and qualifier ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative approach, particularly for samples that may be challenging to analyze by GC. It often requires less sample preparation.

4.2.1. LC-MS/MS Protocol Outline

-

Sample Preparation: Samples may be analyzed directly or after minimal filtration.

-

Chromatography: Reverse-phase liquid chromatography is typically used for separation.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be employed.

-

Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Safety and Handling

Dibromochloroacetonitrile is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is expected to be toxic if swallowed, in contact with skin, or if inhaled. It is also likely to be a skin and eye irritant.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the neat compound or concentrated solutions should be performed in a certified chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Dibromochloroacetonitrile represents an important member of the haloacetonitrile class of disinfection byproducts. Its unique chemical structure dictates its reactivity and toxicological profile. A thorough understanding of its properties, synthesis, and analytical detection is crucial for researchers in environmental science, toxicology, and chemical synthesis. The insights provided in this guide are intended to serve as a foundational resource for professionals working with or studying this and related compounds, emphasizing the importance of both scientific understanding and rigorous safety protocols.

References

-

PubMed. (n.d.). Haloacetonitriles: metabolism and toxicity. Retrieved January 14, 2026, from [Link]

-

Chemsrc. (2025). Dibromochloroacetonitrile | CAS#:144772-39-4. Retrieved January 14, 2026, from [Link]

-

ACS Environmental Au. (2024). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593015, Dibromochloroacetonitrile. Retrieved January 14, 2026, from [Link].

-

Organic Syntheses. (n.d.). Dibromoacetonitrile. Retrieved January 14, 2026, from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 14, 2026, from [Link]

-

PubMed. (2010). Kinetics and mechanism of the reaction of sodium azide with hypochlorite in aqueous solution. Retrieved January 14, 2026, from [Link]

-

PubMed. (2024). Nucleophilic hydrolysis of dichloroacetonitrile and trichloroacetonitrile disinfection byproducts by peroxymonosulfate: Kinetics and mechanisms. Retrieved January 14, 2026, from [Link]

Sources

A Technical Guide to the Synthesis, Discovery, and Significance of Dibromochloroacetonitrile

Abstract: Dibromochloroacetonitrile (DBAN) is a halogenated nitrile of significant interest, primarily recognized as a disinfection byproduct (DBP) in drinking water. Its emergence during water treatment processes, coupled with the toxicological concerns surrounding haloacetonitriles, necessitates a thorough understanding of its chemistry. This guide provides a comprehensive technical overview of DBAN, from its discovery in treated water to a proposed laboratory synthesis. We delve into the mechanistic principles behind its formation, detail protocols for its synthesis and characterization, and discuss its broader toxicological context. This document is intended for researchers in environmental science, toxicology, and chemical synthesis, as well as professionals in drug development and water quality management who require a deep, practical understanding of this compound.

Discovery and Significance

Dibromochloroacetonitrile (CAS No. 144772-39-4) was not discovered in a traditional synthetic chemistry context but rather identified as an environmental contaminant.[1][2] It belongs to the haloacetonitrile (HAN) class of nitrogenous disinfection byproducts (N-DBPs), which are formed when disinfectants like chlorine or chloramines react with natural organic matter (NOM) in source water.[3]

The discovery of DBAN and other HANs is intrinsically linked to advances in analytical chemistry and a growing concern over the unintended consequences of water disinfection. While chlorination is a cornerstone of public health, it creates a complex suite of DBPs. The presence of bromide ions (Br⁻) in source water, often from natural geological sources or saltwater intrusion, is a critical factor in the formation of brominated DBPs like DBAN.[4][5] During disinfection, chlorine can oxidize bromide to hypobromous acid (HOBr), which is a more aggressive halogenating agent than its chlorine counterpart, leading to the formation of brominated and mixed bromo/chloro-DBPs.[4][6]

The significance of DBAN lies in its potential health effects. HANs as a class are generally more cytotoxic and genotoxic than regulated DBPs such as trihalomethanes (THMs).[7] Studies on the closely related analog, dibromoacetonitrile, have indicated potential carcinogenicity and the ability to induce apoptosis in intestinal cells through oxidative stress, highlighting the importance of monitoring and understanding these compounds.[8][9][10]

Proposed Laboratory Synthesis of Dibromochloroacetonitrile

2.1 Mechanistic Rationale and Precursor Selection

The synthesis of haloacetonitriles can be achieved by the dehydration of the corresponding haloacetamide or by direct halogenation of a suitable nitrile precursor.[11][12] For DBAN (CBr₂ClCN), a direct halogenation approach is more convergent. We select 2-chloroacetonitrile (ClCH₂CN) as the starting material due to its commercial availability and the presence of the required chlorine atom. The two hydrogen atoms on the α-carbon can be substituted with bromine using a suitable brominating agent under basic conditions, which facilitates the deprotonation of the α-carbon.

2.2 Proposed Experimental Protocol: Synthesis

Disclaimer: This protocol is a proposed methodology based on established chemical principles. It should be performed by trained chemists with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Objective: To synthesize 2,2-dibromo-2-chloroacetonitrile via bromination of 2-chloroacetonitrile.

Materials:

-

2-chloroacetonitrile (CAS: 107-14-2)

-

Elemental Bromine (Br₂)

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Saturated Sodium Bisulfite (NaHSO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, condenser, ice bath.

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, dissolve 2-chloroacetonitrile (e.g., 0.1 mol) in 100 mL of dichloromethane. Cool the flask in an ice bath.

-

Base Addition: Add anhydrous sodium carbonate (0.22 mol, a slight excess) to the solution. The carbonate acts as a base to deprotonate the chloroacetonitrile and neutralize the HBr byproduct formed during the reaction.

-

Bromination: Slowly add elemental bromine (0.21 mol, 2.1 equivalents) dropwise from the addition funnel over 1-2 hours. The causality for the slow addition is to control the exothermic reaction and prevent runaway temperature, which could lead to unwanted side products. Maintain the temperature below 10°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by analyzing small aliquots of the reaction mixture. The reaction is complete when the starting material is consumed.

-

Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Cautiously add saturated sodium bisulfite solution dropwise to quench any unreacted bromine. The disappearance of the red-brown bromine color indicates completion.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and finally with saturated brine. This sequence removes the base, salts, and water-soluble impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

2.3 Purification Protocol

The crude product obtained will likely be a dark oil. Purification via vacuum distillation is the most effective method to obtain pure dibromochloroacetonitrile.

-

Set up a fractional vacuum distillation apparatus.

-

Heat the crude oil under reduced pressure.

-

Collect the fraction corresponding to the boiling point of dibromochloroacetonitrile (literature value: 118.2 °C at 760 mmHg, adjust for vacuum).[1] The expected product is a colorless to pale yellow oil.

2.4 Visualization of Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of Dibromochloroacetonitrile.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

3.1 Physicochemical Properties

The key physical and chemical properties of dibromochloroacetonitrile are summarized below.

| Property | Value | Reference |

| CAS Number | 144772-39-4 | [1][2] |

| Molecular Formula | C₂Br₂ClN | [1] |

| Molecular Weight | 233.29 g/mol | [1][2] |

| Boiling Point | 118.2 ± 35.0 °C at 760 mmHg | [1] |

| Density | 2.5 ± 0.1 g/cm³ | [1] |

| LogP | 2.86 | [1] |

| Appearance | Colorless to amber liquid | [9][13] |

3.2 Analytical Methods for Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identification. The compound will exhibit a characteristic retention time. The mass spectrum is expected to show a molecular ion cluster (M⁺) with a distinctive isotopic pattern due to the presence of two bromine atoms and one chlorine atom. Key fragments would likely result from the loss of Br, Cl, or CN radicals.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Two signals are expected: one for the nitrile carbon (-C≡N) in the region of 110-120 ppm and another for the quaternary, halogenated carbon (-CBr₂Cl) further downfield.

-

¹H NMR: No proton signals will be observed.

-

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.

For quantitative analysis in environmental samples, methods like EPA 551, which use solvent extraction followed by GC with an electron capture detector (GC-ECD), are standard.[14] Direct aqueous injection using liquid chromatography-tandem mass spectrometry (LC/MS/MS) is also a highly effective and sensitive method.[15]

Environmental Formation and Toxicological Context

4.1 Mechanism of Formation as a Disinfection Byproduct

DBAN is not intentionally produced but forms in situ in water treatment plants. The formation pathway is complex but can be summarized as follows:

-

Oxidation of Bromide: Chlorine (Cl₂) or other oxidants react with naturally occurring bromide (Br⁻) in the water to form hypobromous acid (HOBr).

-

Reaction with NOM: Both hypochlorous acid (HOCl) and HOBr react with nitrogen-containing natural organic matter. Amino acids, such as aspartic acid, and proteins within algae are known to be potent precursors.[3][7]

-

Intermediate Formation: The reaction with amino acids can lead to the formation of intermediate nitriles.

-

Halogenation: These nitrile intermediates undergo subsequent halogenation at the α-carbon by both HOCl and HOBr, leading to the formation of a variety of haloacetonitriles, including dibromochloroacetonitrile.

Caption: Formation pathway of Dibromochloroacetonitrile as a disinfection byproduct.

4.2 Toxicological Profile

There is a paucity of toxicological data specifically for dibromochloroacetonitrile. However, the profile can be inferred from studies on the haloacetonitrile class, particularly dibromoacetonitrile (DBAN).

-

Acute Toxicity: Oral LD₅₀ values for DBAN in rats are in the range of 245-361 mg/kg, indicating significant acute toxicity.[8]

-

Irritation: Haloacetonitriles are known irritants of the skin, eyes, and respiratory tract.[9][16]

-

Mechanism of Toxicity: Research suggests that the toxicity of HANs may be linked to their metabolism. One proposed pathway involves the release of cyanide, leading to cyanide poisoning symptoms.[5] Another significant mechanism is the induction of oxidative stress and the depletion of cellular glutathione, which can trigger apoptosis (programmed cell death).[10]

-

Carcinogenicity: Dibromoacetonitrile is suspected of causing cancer according to the National Toxicology Program.[9]

Given these findings, DBAN should be handled as a potentially toxic and carcinogenic substance.

Safety and Handling

Due to its toxicological profile, strict safety measures are mandatory when handling dibromochloroacetonitrile.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.

-

Incompatibilities: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[16] Contact with acids or bases can lead to hydrolysis or potentially the release of hydrogen cyanide.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

Dibromochloroacetonitrile is a compound of dual identity: a challenging target for the synthetic chemist and a significant concern for the environmental scientist. Its discovery as a disinfection byproduct underscores the complex interplay between public health measures and environmental chemistry. While a validated synthesis protocol is not published, its construction is feasible through established halogenation chemistry. The proposed methods in this guide offer a robust starting point for its laboratory preparation, enabling further toxicological and analytical studies. A comprehensive understanding of its synthesis, characterization, environmental formation, and toxicity is critical for developing strategies to mitigate its presence in drinking water and for safely conducting research into this important class of compounds.

References

-

Chemsrc. (n.d.). Dibromochloroacetonitrile | CAS#:144772-39-4. Retrieved from Chemsrc. [Link]

-

Hayes, J.R., et al. (1986). Toxicology of Haloacetonitriles. Environmental Health Perspectives, 69, 183–202. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593015, Dibromochloroacetonitrile. Retrieved from PubChem. [Link]

-

Guan, X., et al. (2013). Formation and Degradation of Dichloroacetonitrile in Drinking Waters. Water Research, 47(19), 6943-6951. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55004, Bromochloroacetonitrile. Retrieved from PubChem. [Link]

-

Shimadzu. (n.d.). Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS. Retrieved from Shimadzu. [Link]

-

Edge Analytical. (n.d.). Method 551. Retrieved from Edge Analytical. [Link]

-

Wilt, J.W., & Diebold, J.L. (1963). Dibromoacetonitrile. Organic Syntheses, 43, 22. [Link]

-

Richardson, S. D., et al. (1999). Identification of New Drinking Water Disinfection Byproducts Formed in the Presence of Bromide. Environmental Science & Technology, 33(19), 3378–3383. [Link]

-

Reisner, D.B., & Horning, E.C. (1951). Chloroacetonitrile. Organic Syntheses, 31, 22. [Link]

-

Richardson, S. D., et al. (1999). Identification of New Drinking Water Disinfection Byproducts Formed in the Presence of Bromide. Figshare. [Link]

-

International Agency for Research on Cancer. (2004). Dibromoacetonitrile. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 84. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18617, Dibromoacetonitrile. Retrieved from PubChem. [Link]

-

Ahmad, I., et al. (2006). The Water Disinfectant Byproduct Dibromoacetonitrile Induces Apoptosis in Rat Intestinal Epithelial Cells: Possible Role of Redox Imbalance. Toxicology Mechanisms and Methods, 16(4), 227-234. [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetonitrile. Retrieved from National Pollutant Inventory. [Link]

Sources

- 1. Dibromochloroacetonitrile | CAS#:144772-39-4 | Chemsrc [chemsrc.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. sci-hub.st [sci-hub.st]

- 5. DIBROMOACETONITRILE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. figshare.com [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Toxicology of haloacetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dibromoacetonitrile | C2HBr2N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The water disinfectant byproduct dibromoacetonitrile induces apoptosis in rat intestinal epithelial cells: possible role of redox imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Bromochloroacetonitrile | C2HBrClN | CID 55004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. edgeanalytical.com [edgeanalytical.com]

- 15. lcms.cz [lcms.cz]

- 16. DIBROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to Dibromochloroacetonitrile (CAS 144772-39-4): Properties, Synthesis, Analysis, and Applications

This guide provides a comprehensive technical overview of Dibromochloroacetonitrile (DBCAN), a halogenated acetonitrile identified by CAS number 144772-39-4. Targeted at researchers, environmental scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, representative synthesis, analytical methodologies, toxicological context, and its dual role as an environmental contaminant and a potential synthetic building block.

Core Physicochemical Properties

Dibromochloroacetonitrile, with the molecular formula C₂Br₂ClN, is a halogenated organic compound.[1] Its structure features a central carbon atom bonded to two bromine atoms, one chlorine atom, and a cyanide group. This unique arrangement of functional groups dictates its chemical reactivity and physical characteristics.

A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 144772-39-4 | [2][3] |

| Molecular Formula | C₂Br₂ClN | [1] |

| Molecular Weight | 233.29 g/mol | |

| IUPAC Name | 2,2-dibromo-2-chloroacetonitrile | [4] |

| Synonyms | Dibromochloroacetonitrile | [5] |

| Density | 2.5 ± 0.1 g/cm³ | [2] |

| Boiling Point | 118.2 ± 35.0 °C at 760 mmHg | [6][2] |

| Flash Point | 25.3 ± 25.9 °C | [6][2] |

| LogP | 2.86 | [6] |

| Topological Polar Surface Area | 23.8 Ų | |

| Refractive Index | 1.595 | [6] |

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

The logical pathway to synthesize Dibromochloroacetonitrile would likely involve the controlled bromination of a chlorinated precursor. This approach leverages the reactivity of the alpha-carbon adjacent to the nitrile group.

Caption: Conceptual workflow for the synthesis of Dibromochloroacetonitrile.

Representative Synthetic Protocol (Hypothetical)

This protocol is adapted from established procedures for synthesizing related haloacetonitriles and serves as an illustrative guide.[7][8] CAUTION: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge 2-chloroacetonitrile (1.0 eq) and a suitable solvent (e.g., dichloromethane).

-

Reagent Addition: Dissolve N-Bromosuccinimide (2.0-2.2 eq) in the solvent and add it dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Expertise & Experience: The stoichiometry is set to favor di-bromination. N-Bromosuccinimide is often preferred over elemental bromine for its easier handling and more selective reactions.

-

-

Reaction Monitoring: Allow the reaction to stir for several hours. Monitor the progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, quench any remaining brominating agent with a reducing agent (e.g., aqueous sodium thiosulfate solution). Transfer the mixture to a separatory funnel, wash with water and brine, and separate the organic layer.

-

Trustworthiness: This self-validating step ensures that reactive and corrosive reagents are neutralized before the purification stage, preventing side reactions and equipment damage.

-

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure Dibromochloroacetonitrile.

Applications in Research and Development

Dibromochloroacetonitrile holds relevance in two distinct scientific domains: environmental analysis and synthetic chemistry.

Environmental Science: A Disinfection By-Product (DBP)

Halogenated acetonitriles, including DBCAN, are recognized as disinfection by-products (DBPs) formed during water treatment processes like chlorination or chloramination.[4][9] Their formation occurs when disinfectants react with natural organic matter (such as algae and fulvic acids) in the presence of bromide ions.[4][9]

The prevalence and concentration of different haloacetonitrile species are influenced by factors such as pH, temperature, and the concentration of bromide in the source water.[9] Consequently, DBCAN serves as an important analytical standard for researchers monitoring water quality and assessing the human health risks associated with DBPs.

Synthetic Chemistry and Drug Discovery

In the realm of drug development, halogenated building blocks are indispensable tools.[10][] The structure of Dibromochloroacetonitrile offers multiple points for chemical modification, making it a potentially valuable, albeit highly reactive, intermediate.

-

Nucleophilic Substitution: The bromine and chlorine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups (amines, thiols, alkoxides).[12][13]

-

Heterocycle Synthesis: The nitrile group is a versatile precursor for the synthesis of nitrogen-containing heterocyclic rings, which are common scaffolds in many active pharmaceutical ingredients (APIs).[12]

-

Polyfunctional Reagent: The presence of three halogen atoms and a nitrile group allows for complex, multi-step synthetic sequences to build molecular complexity from a simple starting material.

Caption: Potential synthetic utility of Dibromochloroacetonitrile in drug discovery.

Toxicological Profile and Safety

The toxicological profile of Dibromochloroacetonitrile itself is not extensively documented. However, significant data exists for the broader class of haloacetonitriles, which informs a precautionary approach.

-

Genotoxicity: Related compounds show mixed results in mutagenicity assays. Dichloroacetonitrile has been shown to be mutagenic in bacterial assays, whereas dibromoacetonitrile tested negative.[9][14]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has concluded that dichloroacetonitrile, dibromoacetonitrile, and bromochloroacetonitrile are not classifiable as to their carcinogenicity in humans due to inadequate evidence.[9] However, long-term drinking water studies conducted by the National Toxicology Program found that dibromoacetonitrile (a close analog) caused cancer in rats (oral cavity, glandular stomach) and mice (forestomach).[15]

-

Systemic Toxicity: Studies on haloacetonitriles have indicated potential adverse effects on body weight and relative liver weight.[9][14] Some studies suggest the spleen and thymus as possible target organs.[14]

-

Reproductive/Developmental Toxicity: The data on reproductive and developmental effects are limited and can be confounded by the experimental vehicles used.[9] Some studies on dibromoacetonitrile in drinking water did not find reproductive toxicity at dose levels that were high enough to cause taste aversion and reduce water consumption in rats.[16]

Safety and Handling: Based on the data for analogous compounds, Dibromochloroacetonitrile should be handled as a potentially toxic and irritant substance.[13]

-

Engineering Controls: Use only in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemically resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Analytical Methodologies

The quantification of Dibromochloroacetonitrile, particularly in environmental water samples, is typically achieved using gas chromatography with a sensitive detector. The following protocol is based on principles outlined in standard environmental analysis methods like EPA Method 551.[17]

Analytical Workflow Diagram

Caption: Standard workflow for the analysis of haloacetonitriles in water.

Step-by-Step Protocol: Quantification in Water by GC-ECD

-

Sample Collection and Preservation: Collect a ~35-40 mL aqueous sample in a vial, ensuring no headspace. If residual chlorine is present, it must be quenched with a reducing agent (e.g., ammonium chloride or sodium sulfite). Acidify the sample to pH < 4.5 to prevent degradation. Store at 4 °C until extraction.

-

Expertise & Experience: Proper preservation is critical for sample integrity. Quenching stops the ongoing formation of DBPs, and acidification inhibits microbial activity that could degrade the target analytes.

-

-

Extraction: To a 35 mL sample aliquot, add a suitable internal standard. Add 2 mL of methyl-tert-butyl ether (MTBE) and shake vigorously for 1-2 minutes.[17] Allow the phases to separate. The top organic layer contains the extracted analytes.

-

Calibration: Prepare a series of aqueous calibration standards of known concentrations. Extract these standards using the exact same procedure as the unknown samples.

-

Trustworthiness: Extracting the calibration standards is a self-validating practice that ensures any analyte loss during the extraction process is accounted for, leading to more accurate quantification.

-

-

GC-ECD Analysis: Inject 1-2 µL of the MTBE extract into a gas chromatograph equipped with a fused silica capillary column (e.g., DB-5 or similar) and a linearized electron capture detector (ECD).[17]

-

Expertise & Experience: The ECD is highly sensitive to halogenated compounds, making it the detector of choice for this class of analytes at trace levels.

-

-

Quantification: Analyze the extracted calibration standards to generate a calibration curve. Quantify the concentration of Dibromochloroacetonitrile in the sample extract by comparing its peak area to the calibration curve.

References

-

Dibromochloroacetonitrile | CAS#:144772-39-4 | Chemsrc. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]

-

Cas 144772-39-4,2,2-dibromo-2-chloro-acetonitrile | lookchem. (n.d.). Lookchem. Retrieved January 14, 2026, from [Link]

-

Halogenated acetonitriles (dichloroacetonitrile, dibromoacetonitrile, bromochloroacetonitrile, trichloroacetonitrile). (n.d.). World Health Organization (WHO). Retrieved January 14, 2026, from [Link]

-

Toxicology of Haloacetonitriles. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Dibromochloroacetonitrile | C2Br2ClN | CID 593015 - PubChem. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

-

DIBROMOCHLOROACETONITRILE. (n.d.). FDA Global Substance Registration System. Retrieved January 14, 2026, from [Link]

-

Method 551 - Edge Analytical. (n.d.). Edge Analytical. Retrieved January 14, 2026, from [Link]

-

Toxicology and carcinogenesis studies of dibromoacetonitrile (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies). (2010). PubMed. Retrieved January 14, 2026, from [Link]

-

dibromoacetonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

-

chloroacetonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

-

Abstract for RDGT94014 - National Toxicology Program. (2023). National Toxicology Program (NIH). Retrieved January 14, 2026, from [Link]

-

Understanding Bromoacetonitrile: From Laboratory to Industrial Chemistry. (n.d.). LinkedIn. Retrieved January 14, 2026, from [Link]

- US4476059A - Chloroacetonitrile synthesis - Google Patents. (n.d.). Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central. Retrieved January 14, 2026, from [Link]

Sources

- 1. Dibromochloroacetonitrile | C2Br2ClN | CID 593015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. DIBROMOCHLOROACETONITRILE [drugfuture.com]

- 6. Dibromochloroacetonitrile | CAS#:144772-39-4 | Chemsrc [chemsrc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. who.int [who.int]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifechempharma.com [lifechempharma.com]

- 13. One moment, please... [lifechempharma.com]

- 14. Toxicology of haloacetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toxicology and carcinogenesis studies of dibromoacetonitrile (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Abstract for RDGT94014 [ntp.niehs.nih.gov]

- 17. edgeanalytical.com [edgeanalytical.com]

Physical and chemical properties of Dibromochloroacetonitrile

An In-depth Technical Guide to Dibromochloroacetonitrile

This guide provides a comprehensive overview of the physical and chemical properties of Dibromochloroacetonitrile, designed for researchers, scientists, and professionals in drug development. The information is presented to ensure scientific integrity, drawing from authoritative sources to support technical claims.

Chemical Identity and Structure

Dibromochloroacetonitrile is a halogenated organic compound. Its unique structure, featuring two bromine atoms and one chlorine atom attached to the alpha-carbon of an acetonitrile backbone, dictates its chemical reactivity and physical properties.

Structural Identifiers:

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, from environmental fate to biological interactions. The properties of Dibromochloroacetonitrile are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 233.289 g/mol | [2] |

| Appearance | Data not available | |

| Density | 2.5 ± 0.1 g/cm³ | [2] |

| Boiling Point | 118.2 ± 35.0 °C at 760 mmHg | [2] |

| Melting Point | Not available | [2] |

| Flash Point | 25.3 ± 25.9 °C | [2] |

| Vapor Pressure | 16.8 ± 0.2 mmHg at 25°C | [2] |

| Water Solubility | Data not available, but nitriles higher than propionitrile generally have low aqueous solubility.[3][4] | |

| Octanol/Water Partition Coefficient (LogP) | 2.86 | [2] |

| Refractive Index | 1.595 | [2] |

Chemical Reactivity and Stability

Understanding the reactivity and stability of Dibromochloroacetonitrile is crucial for its safe handling, storage, and application in synthetic chemistry.

Stability and Storage: Halogenated nitriles can be sensitive to prolonged exposure to light and air.[3] It is recommended to store Dibromochloroacetonitrile under refrigerated temperatures in a tightly closed container under an inert atmosphere.[3]

Reactivity Profile: Dibromochloroacetonitrile is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3][4] Nitriles, in general, exhibit the following reactivity:

-

Acids: Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions.[3][4]

-

Bases: The combination of bases and nitriles can produce toxic hydrogen cyanide gas.[3][4]

-

Oxidizing Agents: Generally incompatible with peroxides and epoxides.[3][4]

-

Polymerization: May polymerize in the presence of metals and some metal compounds.[3][4]

-

Hydrolysis: Nitriles can be hydrolyzed in both aqueous acid and base to yield carboxylic acids (or their salts), a reaction that can generate heat.[3][4]

Hazardous Decomposition Products: When heated to decomposition, halogenated organic compounds can emit highly toxic fumes. For similar compounds, this includes nitrogen oxides, hydrogen bromide, and cyanides.[3][4]

Caption: Reactivity profile of Dibromochloroacetonitrile.

Synthesis and Analysis

Synthetic Route: While specific synthesis protocols for Dibromochloroacetonitrile (CAS 144772-39-4) are not detailed in the provided search results, a potential synthetic pathway can be inferred. It may be synthesized from precursors such as 2-chloroacetonitrile or tribromoacetonitrile.[2]

Analytical Methods: For related compounds like dibromoacetonitrile, determination in drinking water is typically performed using gas chromatography with electron capture detection (GC-ECD) following liquid-liquid extraction.[5] This method offers high sensitivity, with detection limits in the low microgram-per-liter range.[5]

Safety and Toxicological Information

Hazard Identification: Dibromochloroacetonitrile is a hazardous compound. Based on data for similar halogenated acetonitriles, it is expected to be toxic if swallowed, in contact with skin, or if inhaled. It is also likely to be an irritant to the eyes, skin, and respiratory tract.[3]

Symptoms of Exposure: Exposure to similar compounds can cause irritation to the eyes, mucous membranes, and upper respiratory tract.[3] Symptoms may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[3] Many halogenated acetonitriles are lachrymators, meaning they cause tearing.[3]

First Aid Measures: In case of exposure, the following first aid measures are recommended for similar toxic nitriles:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give one or two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Experimental Protocol: Safe Handling Workflow

A self-validating system for handling Dibromochloroacetonitrile involves a multi-layered approach to minimize exposure risk.

-

Preparation and Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[6][7]

-

Eye Protection: Wear chemical safety goggles or a full-face shield.[8]

-

Lab Coat: A chemical-resistant lab coat should be worn and buttoned completely.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[8]

-

-

Chemical Handling:

-

Use the smallest quantity of the chemical necessary for the experiment.

-

When transferring the liquid, do so slowly and carefully to avoid splashing.

-

Keep the container tightly closed when not in use.[6]

-

-

Waste Disposal and Decontamination:

Caption: Workflow for the safe handling of Dibromochloroacetonitrile.

References

-

Dibromochloroacetonitrile | CAS#:144772-39-4 | Chemsrc. (2025, August 21). Retrieved January 14, 2026, from [Link]

-

DIBROMOCHLOROACETONITRILE. (n.d.). Retrieved January 14, 2026, from [Link]

-

Dibromochloroacetonitrile | C2Br2ClN | CID 593015 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Bromochloroacetonitrile | C2HBrClN | CID 55004 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

DIBROMOACETONITRILE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf. (n.d.). Retrieved January 14, 2026, from [Link]

-

Bromodichloroacetonitrile | C2BrCl2N | CID 572726 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Material Safety Data Sheet - Capot Chemical. (2009, January 12). Retrieved January 14, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 9). Retrieved January 14, 2026, from [Link]

Sources

- 1. DIBROMOCHLOROACETONITRILE [drugfuture.com]

- 2. Dibromochloroacetonitrile | CAS#:144772-39-4 | Chemsrc [chemsrc.com]

- 3. DIBROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. echemi.com [echemi.com]

- 5. DIBROMOACETONITRILE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. capotchem.com [capotchem.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Dibromochloroacetonitrile

This guide provides a comprehensive technical overview of Dibromochloroacetonitrile (DBCAN), a significant disinfection byproduct (DBP) encountered in water treatment processes. Designed for researchers, toxicologists, and environmental scientists, this document delves into the fundamental physicochemical properties, analytical methodologies for detection, and the toxicological implications of DBCAN exposure.

Core Identity and Physicochemical Properties

Dibromochloroacetonitrile is a halogenated acetonitrile, a class of compounds that has garnered significant scientific interest due to their prevalence in disinfected water and potential health effects.[1] Its formation and properties are a direct consequence of its chemical structure.

Molecular Formula and Structure

The molecular formula for Dibromochloroacetonitrile is C₂Br₂ClN .[2][3] Structurally, it consists of an acetonitrile core where the two hydrogen atoms of the methyl group have been substituted by two bromine atoms and one chlorine atom. This high degree of halogenation significantly influences its chemical reactivity and physical properties.

Physicochemical Data Summary

The essential physicochemical properties of Dibromochloroacetonitrile are summarized in the table below. These parameters are critical for predicting its environmental fate, designing analytical extraction methods, and understanding its toxicokinetics.

| Property | Value | Source(s) |

| CAS Number | 144772-39-4 | [2][3] |

| Molecular Weight | 233.29 g/mol | [2][3] |

| Molecular Formula | C₂Br₂ClN | [2][3][4] |

| Density | 2.5 ± 0.1 g/cm³ | [2] |

| Boiling Point | 118.2 ± 35.0 °C at 760 mmHg | [2] |

| LogP (Octanol/Water Partition Coeff.) | 2.86 | [2] |

| Vapor Pressure | 16.8 ± 0.2 mmHg at 25°C | [2] |

| Synonyms | 2,2-Dibromo-2-chloroacetonitrile | [3] |

Environmental Formation and Significance

Dibromochloroacetonitrile is not a commercially produced chemical but rather an unintended byproduct of water disinfection.[5] Its presence in drinking water is a direct result of chemical reactions between disinfectants and naturally occurring organic and inorganic matter in the source water.

Mechanism of Formation

The primary pathway for DBCAN formation involves the reaction of strong oxidizing disinfectants, such as chlorine or ozone, with natural organic matter (NOM).[1][5] This process is significantly influenced by the presence of bromide ions (Br⁻) in the source water.

-

The Role of Precursors : NOM, which includes substances like humic and fulvic acids derived from decaying plant and animal matter, as well as specific amino acids, provides the necessary carbon and nitrogen backbone.[5]

-

The Role of Disinfectants : Chlorine (in the form of hypochlorous acid) or ozone acts as the oxidizing agent that breaks down NOM into smaller, more reactive fragments.

-

The Role of Bromide : In waters with elevated bromide levels, the disinfectant oxidizes bromide to form hypobromous acid. This species is a more potent halogenating agent than hypochlorous acid, leading to the preferential formation of brominated DBPs, including DBCAN.[6] A shift from chlorinated to brominated byproducts is commonly observed in such conditions.[6]

This formation chemistry explains why the concentration and specific speciation of haloacetonitriles can vary significantly between different water treatment facilities, depending on their source water quality and treatment practices.[5]

Analytical Methodology: Detection and Quantification

Accurate quantification of Dibromochloroacetonitrile in aqueous matrices is essential for regulatory compliance, exposure assessment, and toxicological studies. The standard approach involves liquid-liquid extraction followed by gas chromatography.

Causality in Method Selection

The selection of Gas Chromatography with an Electron Capture Detector (GC-ECD) , as outlined in methodologies like U.S. EPA Method 551.1, is based on sound chemical principles:[7]

-

Volatility : Haloacetonitriles like DBCAN are semi-volatile, making them amenable to separation in the gas phase via GC.

-

Sensitivity : The presence of three electronegative halogen atoms (two bromine, one chlorine) makes DBCAN highly responsive to an Electron Capture Detector. The ECD is exceptionally sensitive to halogenated compounds, allowing for the detection of trace concentrations (in the μg/L range) typical in drinking water.[8]

-

Extraction : A non-polar solvent like methyl-tert-butyl ether (MTBE) is used for liquid-liquid extraction.[7] Based on DBCAN's relatively high LogP value, it preferentially partitions from the aqueous phase (water sample) into the organic solvent, effectively concentrating the analyte for analysis.

Standard Analytical Workflow Protocol (Based on EPA Method 551.1)

-

Sample Collection & Preservation : Collect a 35-40 mL water sample in a vial containing a reducing agent (e.g., ammonium chloride or sodium sulfite) to quench any residual disinfectant, preventing further DBP formation post-collection.

-

Extraction :

-

Add 2 mL of methyl-tert-butyl ether (MTBE) to the 35 mL sample.[7]

-

Shake vigorously for 1-2 minutes to facilitate the transfer of DBCAN from the aqueous to the organic phase.

-

Allow the phases to separate. The MTBE layer, containing the analyte, will be on top.

-

-

Analysis :

-

Carefully transfer a portion of the MTBE extract into an autosampler vial.

-

Inject 2 µL of the extract into a GC-ECD system equipped with a fused silica capillary column.[7]

-

-

Quantification :

-

Run a series of aqueous calibration standards through the same extraction and analysis procedure.[7]

-

Generate a calibration curve by plotting the instrument response against the known concentrations of the standards.

-

Determine the concentration of DBCAN in the sample by comparing its instrument response to the calibration curve.

-

Analytical Workflow Diagram

Caption: Fig 1. Standard workflow for DBCAN analysis via LLE and GC-ECD.

Toxicological Profile and Health Implications

The study of Dibromochloroacetonitrile's toxicity is crucial for understanding the potential health risks associated with long-term exposure through drinking water. Research indicates that DBCAN can exert cytotoxic and genotoxic effects through multiple mechanisms.

Genotoxicity and Carcinogenicity

While classified by IARC as "not classifiable as to its carcinogenicity to humans" (Group 3), studies have shown that DBCAN can induce DNA damage.[8] It has been reported to cause DNA breaks and increase sister chromatid exchange in mammalian cells.[9] Unlike some mutagens, DBCAN's carcinogenic potential may stem from its ability to disrupt cellular processes that maintain genomic integrity.[10] Specifically, research suggests DBCAN may promote cancer by perturbing the S phase of the cell cycle and blocking the Chk1-dependent response to replication fork damage.[9]

Cellular Mechanism of Toxicity: Oxidative Stress

A primary mechanism underlying DBCAN's toxicity is the induction of oxidative stress.[11] Exposure to DBCAN has been shown to trigger apoptosis (programmed cell death) in rat intestinal epithelial cells. This process is mechanistically linked to a severe redox imbalance within the cells.

The proposed pathway is as follows:

-

Exposure : DBCAN enters the intestinal epithelial cells.

-

Redox Imbalance : The compound's metabolism or presence leads to an increase in reactive oxygen species (ROS).

-

Glutathione Depletion : This is followed by a significant depletion of reduced glutathione (GSH), a critical intracellular antioxidant.[11]

-

Oxidative Damage : The lack of sufficient antioxidants allows ROS to damage cellular components, evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation.[11]

-

Apoptosis : The overwhelming oxidative stress ultimately triggers the apoptotic cascade, leading to cell death.

This pathway highlights how chronic exposure could compromise the integrity of the gastrointestinal lining.

Diagram of Proposed Toxicological Pathway

Caption: Fig 2. Proposed pathway of oxidative stress-induced apoptosis by DBCAN.

References

-

Chemsrc. (2025). Dibromochloroacetonitrile. Retrieved from [Link]

-

NMPA. (n.d.). DIBROMOCHLOROACETONITRILE. Retrieved from [Link]

-

World Health Organization (WHO). (2004). Halogenated acetonitriles in drinking-water. Retrieved from [Link]

-

International Agency for Research on Cancer (IARC). (2004). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. Retrieved from [Link]

-

Jacob, S., Kaphalia, B., Jacob, N., & Ahmed, A. E. (2006). The water disinfectant byproduct dibromoacetonitrile induces apoptosis in rat intestinal epithelial cells: Possible role of redox imbalance. Toxicology Mechanisms and Methods, 16(4), 227-234. Retrieved from [Link]

-

Hayes, J. R., Condie, L. W. Jr., & Borzelleca, J. F. (1986). Toxicology of Haloacetonitriles. Environmental Health Perspectives, 69, 183–202. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dibromochloroacetonitrile. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bromochloroacetonitrile. PubChem Compound Database. Retrieved from [Link]

-

Weinberg, H. S., Krasner, S. W., Richardson, S. D., & Thruston, A. D. Jr. (2002). Identification of New Drinking Water Disinfection Byproducts Formed in the Presence of Bromide. Environmental Science & Technology, 36(17), 3927–3935. Retrieved from [Link]

-

Edge Analytical. (n.d.). Method 551. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bromodichloroacetonitrile. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetonitrile, bromochloro- (CAS 83463-62-1). Retrieved from [Link]

-

Wikipedia. (n.d.). Disinfection by-product. Retrieved from [Link]

-

T-A, C., et al. (2014). The drinking water contaminant dibromoacetonitrile delays G1-S transition and suppresses Chk1 activation at broken replication forks. ResearchGate. Retrieved from [Link]

Sources

- 1. Disinfection by-product - Wikipedia [en.wikipedia.org]

- 2. Dibromochloroacetonitrile | CAS#:144772-39-4 | Chemsrc [chemsrc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. DIBROMOCHLOROACETONITRILE [drugfuture.com]

- 5. DIBROMOACETONITRILE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. figshare.com [figshare.com]

- 7. edgeanalytical.com [edgeanalytical.com]

- 8. cdn.who.int [cdn.who.int]

- 9. researchgate.net [researchgate.net]

- 10. Toxicology of haloacetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]

A Comprehensive Toxicological Profile of Dibromochloroacetonitrile (DBCAN)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

Dibromochloroacetonitrile (DBCAN) is a member of the haloacetonitrile class of disinfection byproducts (DBPs), formed during the chlorination of drinking water containing natural organic matter and bromide.[1] Its prevalence in treated water supplies necessitates a thorough understanding of its toxicological profile for accurate risk assessment and regulatory standard-setting. This technical guide provides an in-depth analysis of the toxicokinetics, mechanisms of toxicity, and specific toxicological endpoints associated with DBCAN exposure. We synthesize findings from pivotal in vivo and in vitro studies, detailing its metabolic activation, the central role of oxidative stress in its pathology, its genotoxic potential, and its carcinogenicity as demonstrated in rodent bioassays. This document is structured to provide not only a comprehensive data repository but also to explain the causal relationships behind experimental findings and methodologies, offering a valuable resource for professionals in toxicology, environmental health, and pharmaceutical development.

Introduction and Regulatory Context

The disinfection of public water supplies is a cornerstone of public health, preventing the spread of waterborne diseases. However, chemical disinfectants like chlorine react with naturally present organic and inorganic matter to form a complex mixture of disinfection byproducts (DBPs).[2] Among these are the nitrogenous DBPs (N-DBPs), including haloacetonitriles (HANs), which are of increasing concern due to their potential for greater toxicity compared to regulated DBPs like trihalomethanes.[3]

Dibromochloroacetonitrile (C₂Br₂ClN) is a prominent HAN found in chlorinated water, particularly in source waters with high bromide content.[1] The United States Environmental Protection Agency (EPA) regulates DBPs under the Stage 1 and Stage 2 Disinfectants and Disinfection Byproducts Rules (DBPR), which set maximum contaminant levels (MCLs) for total trihalomethanes and five haloacetic acids (HAA5).[2][4][5] While DBCAN is not individually regulated with an MCL, it is considered a compound of concern, prompting extensive toxicological evaluation by bodies such as the National Toxicology Program (NTP).[6]

Chemical and Physical Properties

A fundamental understanding of a compound's physicochemical properties is essential for predicting its environmental fate, bioavailability, and interaction with biological systems.

| Property | Value | Source |

| CAS Number | 144772-39-4 | [7] |

| Molecular Formula | C₂Br₂ClN | [8] |

| Molecular Weight | 233.29 g/mol | [9] |

| Boiling Point | 118.2 ± 35.0 °C at 760 mmHg | [7] |

| Density | 2.5 ± 0.1 g/cm³ | [7] |

| Vapor Pressure | 16.8 ± 0.2 mmHg at 25°C | [7] |

| LogP (Octanol/Water) | 2.86 | [7] |

| Solubility | Slightly soluble in water | [10] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxic effects of DBCAN are intrinsically linked to its metabolic processing. While specific studies on DBCAN are limited, the metabolic pathway can be inferred from research on related haloacetonitriles.[11][12]

Absorption and Distribution: As a small, relatively lipophilic molecule, DBCAN is expected to be readily absorbed via oral, dermal, and inhalation routes. Following absorption, it is distributed systemically.

Metabolism: The primary toxicity of haloacetonitriles is attributed to their metabolism. The proposed pathway involves cytochrome P450-mediated oxidative dehalogenation. This process is believed to release halide ions and a highly reactive cyanocarbonyl intermediate, which subsequently decomposes to release cyanide (CN⁻).[11] The released cyanide is then detoxified by the mitochondrial enzyme rhodanese, which catalyzes the transfer of a sulfane sulfur atom to cyanide, forming the much less toxic thiocyanate (SCN⁻), which is then excreted in the urine.[13]

The liberation of cyanide is a critical mechanistic step, as cyanide is a potent inhibitor of cellular respiration. However, the slow rate of metabolism means that symptoms of acute toxicity from haloacetonitriles may be delayed compared to direct cyanide exposure.[12]

Excretion: The primary route of excretion for metabolites is via the kidneys into the urine. For related haloacetonitriles, thiocyanate has been identified as a major urinary metabolite.[13]

Core Mechanisms of Toxicity

The toxicity of DBCAN is multifactorial, stemming from the actions of the parent compound and its reactive metabolites. The two predominant mechanisms are the induction of oxidative stress and the formation of covalent adducts with macromolecules.

Oxidative Stress

A significant body of evidence points to oxidative stress as a key mediator of DBCAN-induced cellular damage.[14][15] Exposure to DBCAN and related HANs leads to:

-

Depletion of Glutathione (GSH): GSH is a critical intracellular antioxidant. Its depletion compromises the cell's ability to neutralize reactive oxygen species (ROS).[14]

-

Increased ROS Production: Studies show that DBCAN exposure elevates levels of ROS, leading to damage of lipids, proteins, and DNA.[15]

-

Lipid Peroxidation: Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, are observed in cells treated with DBCAN, indicating damage to cellular membranes.[3][15]

-

Activation of Stress Response Pathways: DBCAN can activate the Nrf2 pathway, a primary regulator of the antioxidant response.[14] This activation, mediated through the p62-Keap1-Nrf2 axis, represents a cellular defense mechanism against the induced oxidative stress. However, sustained or overwhelming stress can lead to apoptosis.[14]

Covalent Binding and Genotoxicity

Haloacetonitriles are electrophilic and can react directly with nucleophilic sites on cellular macromolecules. Studies with related compounds show they can alkylate DNA, forming adducts.[16] A key adduct identified is 7-(cyanomethyl)guanine, which results from the reaction at the N7 position of guanine.[16] Such DNA adducts can disrupt DNA replication and transcription, leading to mutations if not repaired. This direct DNA reactivity is a plausible mechanism for the genotoxicity and carcinogenicity observed for this class of compounds.

Toxicological Endpoints

Acute and Subchronic Toxicity

| Compound | Species | Route | LD₅₀ (mg/kg) | Source |

| Dibromoacetonitrile | Mouse | Oral | 289 (M), 303 (F) | [17] |

| Dibromoacetonitrile | Rat | Oral | 245 (M), 361 (F) | [17] |

Signs of acute toxicity include slowed respiration, depressed activity, prostration, and coma.[17] In 90-day subchronic studies in rats, the No-Observed-Adverse-Effect Level (NOAEL) for DBAN was determined to be 23 mg/kg/day, with potential target organs including the spleen, thymus, and liver.[17]

Genotoxicity and Mutagenicity

The genotoxic profile of DBCAN is complex, with varied results across different assay systems. This suggests a nuanced mechanism of action that may not involve classical point mutations but rather chromosomal or DNA strand damage.

| Assay | System | Result | Causality/Interpretation | Source |

| Ames Test | S. typhimurium | Negative | Lacks the specific metabolic activation or the type of DNA damage is not revertable point mutation. | [17][18][19] |

| Sister Chromatid Exchange | Mammalian cells (in vitro) | Positive | Indicates clastogenic or DNA-damaging activity leading to chromosomal recombination. | [18] |

| DNA Strand Breaks | Mammalian cells (in vitro) | Positive | Suggests direct DNA damage or damage secondary to oxidative stress (e.g., via Comet assay). | [13][18] |

| Micronucleus Test | Mouse (in vivo) | Negative | May indicate that the compound does not reach the bone marrow in sufficient concentration or is not clastogenic in vivo. | [18] |

The collective evidence suggests that while DBCAN may not be a potent mutagen in bacterial systems, it is capable of inducing significant DNA damage and chromosomal aberrations in mammalian cells, likely through a combination of direct alkylation and oxidative stress.[13][18]

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Culture and Treatment: Culture target cells (e.g., human lymphocytes, CHO cells) to 80-90% confluency. Expose cells to varying concentrations of DBCAN (and appropriate positive/negative controls) for a defined period (e.g., 2-4 hours).

-

Cell Harvesting and Embedding: Harvest cells via trypsinization, wash with PBS, and resuspend at a concentration of 1x10⁵ cells/mL in ice-cold PBS. Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.

-

Slide Preparation: Pipette the cell/agarose mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

-

Cell Lysis: Remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

-

DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13). Allow DNA to unwind for 20-40 minutes.

-

Electrophoresis: Perform electrophoresis in the same buffer at 25 V (~0.7 V/cm) and 300 mA for 20-30 minutes at 4°C. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

Visualization and Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA migration (e.g., tail length, % DNA in tail). An increase in comet tail moment indicates increased DNA damage.

Carcinogenicity

There is a notable discrepancy in the classification of DBCAN's carcinogenicity. The International Agency for Research on Cancer (IARC) classifies dibromoacetonitrile in Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and experimental animals at the time of evaluation.[20][21]

However, subsequent comprehensive 2-year drinking water bioassays conducted by the National Toxicology Program (NTP) provided clear evidence of carcinogenic activity in rodents.[1][6]

| Species | Sex | Target Organ | Neoplasm Type | Source |

| F344/N Rats | Male | Oral Cavity (Mucosa, Tongue) | Squamous Cell Papilloma or Carcinoma | [1] |

| Glandular Stomach | Adenoma | [1] | ||

| F344/N Rats | Female | Oral Cavity (Mucosa, Tongue) | Squamous Cell Papilloma or Carcinoma | [1] |

| Skin | Tumors (some instances) | [1] | ||

| B6C3F1 Mice | Male | Forestomach | Squamous Cell Papilloma | [1] |

| Liver | Tumors (slight increase) | [1] | ||

| B6C3F1 Mice | Female | Forestomach | Squamous Cell Papilloma | [1] |

Causality: The NTP concluded that DBCAN in drinking water caused cancer of the oral cavity and stomach in rats and of the forestomach in mice.[1] The portal-of-entry effects (oral cavity, stomach) are consistent with a direct-acting carcinogen, where the highest concentration of the compound contacts the tissue. The mechanisms likely involve the genotoxicity and chronic oxidative stress described previously, leading to sustained tissue damage, cellular proliferation, and eventual neoplastic transformation.

Reproductive and Developmental Toxicity

The evidence for reproductive and developmental toxicity is less definitive. Some early studies on haloacetonitriles were confounded by the use of tricaprylin as a gavage vehicle, which was later found to have developmental toxicity itself and to potentiate the effects of HANs.[18]

A short-term reproductive and developmental toxicity screen by the NTP administered DBCAN to rats in drinking water.[22] This study found no treatment-related reproductive effects in males or females at the doses tested. However, a significant, dose-dependent decrease in water consumption was observed, suggesting the compound is taste-aversive.[22][23] This aversion complicates interpretation, as the reduced fluid intake itself can be a confounding factor. The study concluded that DBCAN was not a reproductive toxicant under the study conditions, but a maximum tolerated dose was achieved based on the reduction in water consumption.[22]

Analytical Methodology

Accurate detection and quantification of DBCAN in environmental matrices, primarily drinking water, are crucial for exposure assessment. The standard analytical approach involves gas chromatography coupled with a sensitive detector.